molecular formula C8H8Br2O B6326289 1,3-Dibromo-2-ethoxybenzene CAS No. 38751-60-9

1,3-Dibromo-2-ethoxybenzene

Cat. No. B6326289
CAS RN: 38751-60-9
M. Wt: 279.96 g/mol
InChI Key: JTMUAUHFIQMPPK-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-ethoxybenzene is a chemical compound with the molecular formula C8H8Br2O . It has a molecular weight of 279.96 and is solid at room temperature . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-2-ethoxybenzene consists of a benzene ring with bromine atoms attached at the 1 and 3 positions and an ethoxy group at the 2 position . The InChI code for this compound is 1S/C8H8Br2O/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

1,3-Dibromo-2-ethoxybenzene is a solid at room temperature . It has a molecular weight of 279.96 . The compound is usually stored at temperatures between 2-8°C .

Scientific Research Applications

Host-Guest Inclusion Processes

1,3-Dibromo-2-ethoxybenzene and similar compounds are studied for their binding behaviors with beta-cyclodextrin and its derivatives. These interactions are significant in host-guest chemistry, offering insights into the energy changes and structural dynamics of inclusion processes in aqueous solutions and solid states (Song, Wang, Guo, & Bai, 2008).

Synthesis of Derivatives for Organic Transformations

Research on 1,3-Dibromo-2-ethoxybenzene derivatives, such as 1,2-Dibromobenzenes, focuses on their synthesis for use in various organic transformations. These derivatives are valuable for reactions involving benzynes, highlighting their potential in synthetic organic chemistry (Diemer, Leroux, & Colobert, 2011).

Electrochemical Properties and Synthesis

The electrochemical synthesis and characterization of polymers derived from related compounds like 1-methoxy-4-ethoxybenzene are explored for their solubility, structural properties, and electrical conductivities. This research contributes to the understanding of polymer science and materials engineering (Moustafid et al., 1991).

Labeling and Spectroscopic Studies

Labeling techniques using derivatives of 1,3-Dibromo-2-ethoxybenzene, like p-di[1-13C]ethoxybenzene, are significant in spectroscopic studies. This research aids in understanding the molecular structures and dynamics through labeled compounds (Iida & Kajiwara, 1998).

Catalysis and Chemical Synthesis

The use of related compounds in catalyzing the synthesis of organic compounds is a key area of research. Studies demonstrate the effectiveness of such compounds in facilitating reactions like bromination of arenes and the synthesis of various complex organic structures (Ghorbani-Vaghei, Shahbazi, & Veisi, 2012).

Environmental Applications

The role of 1,3-Dibromo-2-ethoxybenzene and its derivatives in environmental science, particularly in the electrochemical destruction of aromatic organic compounds for wastewater treatment, is an emerging area of research. This application demonstrates its potential in environmental remediation technologies (Zhelovitskaya, Dresvyannikov, & Shagidullin, 2020).

Safety and Hazards

1,3-Dibromo-2-ethoxybenzene is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,3-dibromo-2-ethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMUAUHFIQMPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-2-ethoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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